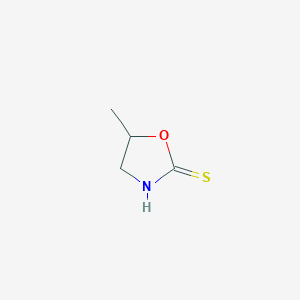5-Methyl-1,3-oxazolidine-2-thione
CAS No.: 41387-98-8
Cat. No.: VC20286311
Molecular Formula: C4H7NOS
Molecular Weight: 117.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41387-98-8 |
|---|---|
| Molecular Formula | C4H7NOS |
| Molecular Weight | 117.17 g/mol |
| IUPAC Name | 5-methyl-1,3-oxazolidine-2-thione |
| Standard InChI | InChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7) |
| Standard InChI Key | MFXKJBZEEFHOQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC(=S)O1 |
Introduction
Structural and Chemical Overview
5-Methyl-1,3-oxazolidine-2-thione (CAS 41387-98-8) is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. Its molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol . The structure features a methyl group at the 5-position and a thione (C=S) group at the 2-position, which significantly influences its reactivity and biological activity .
Key Structural Features
-
Core structure: A five-membered oxazolidine ring with sulfur replacing one oxygen atom.
-
Functional groups: Thione group (C=S) at position 2 and a methyl substituent at position 5.
-
Stereochemistry: The compound exists in a triclinic crystalline form, with no reported polymorphism .
Synthesis and Preparation Methods
Conventional Synthesis
The synthesis of 5-methyl-1,3-oxazolidine-2-thione typically involves cyclization reactions. For example:
-
Reaction of β-amino alcohols with thiophosgene: Treatment of (S)- or (R)-configured β-amino alcohols (e.g., (S)-valinol) with thiophosgene under basic conditions yields the oxazolidine-2-thione structure .
-
Carbon disulfide-mediated cyclization: Amino alcohols react with carbon disulfide in the presence of a base (e.g., potassium carbonate) to form the thione ring .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Conditions: 50°C, 50 W power, 3 equivalents of carbon disulfide.
-
Advantages: Reduced reaction times (near-instantaneous for some derivatives), higher purity, and yields approaching 100% .
Enzymatic Routes
Immobilized myrosinase (thioglucoside glucohydrolase) catalyzes the synthesis of enantiopure oxazolidinethiones from renewable glucosinolate precursors, offering a sustainable alternative .
Physical and Thermodynamic Properties
Table 1: Physical Properties of 5-Methyl-1,3-oxazolidine-2-thione
| Property | Value | Source |
|---|---|---|
| Molecular weight | 117.17 g/mol | |
| Boiling point | 132.7°C at 760 mmHg | |
| Density | 1.22 g/cm³ | |
| Flash point | 34.1°C | |
| Refractive index | 1.559 | |
| LogP (octanol/water) | 0.608 |
Chemical Reactivity and Functional Transformations
Ring-Opening Reactions
The thione group undergoes nucleophilic substitution, particularly at the 5-C position:
-
Electrophilic attack: Reacts with alkyl halides or acyl chlorides to form substituted derivatives.
-
Base-mediated opening: Under alkaline conditions, the ring opens to form thiols or thiolates .
Oxidation and Reduction
-
Oxidation: Converts the thione group to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide .
-
Reduction: Reduces the C=S bond to CH₂SH using lithium aluminum hydride .
Substitution Reactions
-
N-alkylation: The nitrogen atom reacts with alkyl halides to form N-substituted oxazolidines.
-
S-alkylation: The sulfur atom participates in thioether formation with alkylating agents .
Biological and Pharmacological Applications
Antimicrobial Activity
5-Methyl-1,3-oxazolidine-2-thione derivatives exhibit antimicrobial properties by inhibiting bacterial protein synthesis. For example:
-
Gram-positive inhibition: Effective against Staphylococcus aureus and Bacillus subtilis .
-
Antifungal activity: Demonstrated efficacy against Candida albicans in microbroth dilution assays .
Enzyme Inhibition
-
Protein synthesis inhibition: Binds to ribosomal RNA, disrupting peptide bond formation .
-
Anticancer potential: In silico studies suggest interactions with pathways regulating cell proliferation .
Use as Chiral Auxiliaries
The compound serves as a chiral auxiliary in asymmetric synthesis due to its stereochemical stability:
Comparative Analysis with Related Compounds
Table 2: Comparative Properties of Oxazolidinethione Derivatives
| Compound | CAS Number | Substituents | LogP | Key Application |
|---|---|---|---|---|
| 5,5-Dimethyl-1,3-oxazolidine-2-thione | 3980-52-7 | Two methyl groups | 1.763 | Antifungal agents |
| 5-Ethyl-5-methyl-1,3-oxazolidine-2-thione | 3690-37-7 | Ethyl, methyl | 1.725 | Anticancer research |
| 5-Methyl-1,3-oxazolidine-2-thione | 41387-98-8 | Single methyl | 0.608 | Chiral auxiliaries |
Stability and Reactivity
-
Thermodynamic stability: Lower enthalpy of formation compared to thiazolidine-2-thiones, favoring ring stability.
-
Solubility: Moderate lipophilicity (LogP 0.608) enhances bioavailability but limits aqueous solubility .
Biological Activity Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume